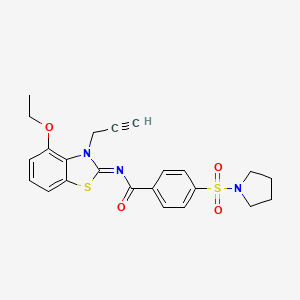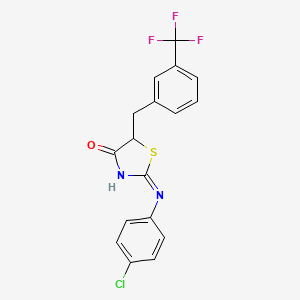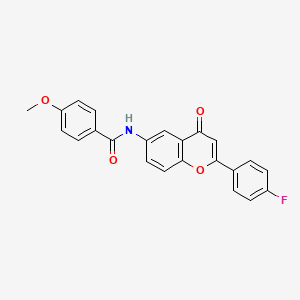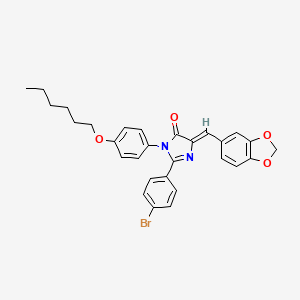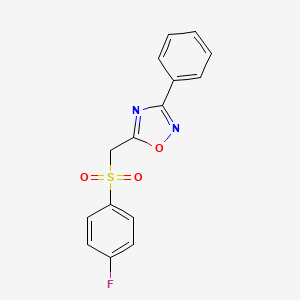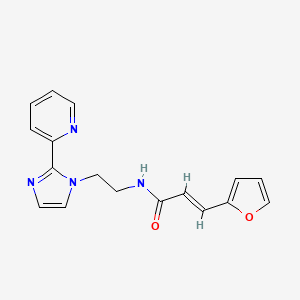![molecular formula C19H17BrN4O2S2 B2891449 3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-38-1](/img/structure/B2891449.png)
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield: Compounds with structural similarities, particularly those involving thiadiazole scaffolds, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for photodynamic therapy applications, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide and thiadiazole have shown remarkable potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel Schiff’s Bases: The facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups has led to compounds evaluated for in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, indicating the significance of thiadiazole and benzamide moieties in developing potential anticancer agents (Tiwari et al., 2017).
Catalytic Applications
- Synthesis Catalyst: N-bromo sulfonamide compounds have been used as catalysts in various synthesis reactions, demonstrating the versatility of thiadiazole derivatives in facilitating chemical transformations. For example, a novel N-bromo sulfonamide reagent was synthesized and characterized, showing efficiency in catalyzing the synthesis of bis(pyrazol-5-ol)s via a pseudo five-component condensation reaction (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Inhibition of Carbonic Anhydrases
- Enzyme Inhibition: Acridine-acetazolamide conjugates, incorporating thiadiazole units, have been investigated as inhibitors of carbonic anhydrases, essential for various physiological processes. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting their potential for therapeutic applications (Ulus et al., 2016).
Eigenschaften
IUPAC Name |
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZIHDXEIVFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)
